molecular formula C10H15NO B2892743 (R)-(+)-2-[(1-Phenylethyl)amino]ethanol CAS No. 80548-31-8

(R)-(+)-2-[(1-Phenylethyl)amino]ethanol

Cat. No. B2892743
CAS RN: 80548-31-8
M. Wt: 165.236
InChI Key: GXIWMXAAPLZOBY-SECBINFHSA-N
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Description

Molecular Structure Analysis

The molecular formula of “®-(+)-1-Phenylethylamine” is C8H11N . The InChI Key is RQEUFEKYXDPUSK-UHFFFAOYNA-N .


Physical And Chemical Properties Analysis

“®-(+)-1-Phenylethylamine” has a boiling point of 85 °C/21 mmHg . Its specific gravity is 0.95 . The compound is soluble in water .

Scientific Research Applications

Enantioselective Catalysis

  • (R)-(+)-2-[(1-Phenylethyl)amino]ethanol and its derivatives have been used as chiral ligands in the enantioselective addition of diethylzinc to aldehydes, showcasing their utility in synthesizing chiral secondary alcohols with high enantioselectivity (Asami et al., 2015).

Biocatalysis and Enzymatic Applications

  • Enzymes derived from organisms like Burkholderia cenocepacia have been utilized in conjunction with (R)-(+)-2-[(1-Phenylethyl)amino]ethanol for the bioreduction of acetophenone derivatives, demonstrating its potential in producing aromatic chiral alcohols for pharmaceutical applications (Yu et al., 2018).

Research on Receptor Response

  • The structural modification of (R)-(+)-2-[(1-Phenylethyl)amino]ethanol and related compounds has been shown to alter sympathomimetic activity, indicating its significance in differentiating between β-receptor populations (Lands et al., 1967).

Chemical Thermodynamics

  • Studies on the molar excess enthalpies of various aminoethanols, including derivatives of (R)-(+)-2-[(1-Phenylethyl)amino]ethanol, have contributed to understanding the thermodynamic behavior of these compounds in solution (Mundhwa & Henni, 2007).

Applications in Organic Synthesis

  • Research has also focused on using apple-tree shoots and transformed carrot and apple roots as biocatalysts in enantioselective processes involving compounds like (R)-(+)-2-[(1-Phenylethyl)amino]ethanol, highlighting its role in the production of pure chiral alcohols (Mironowicz & Kromer, 1998).

Investigation of Stereoselectivity

  • The compound has been used to study the effect of additives like sodium hydroxide on the stereoselectivity of reactions, furthering our understanding of asymmetric synthesis and reaction mechanisms (Tamura et al., 1989).

Safety and Hazards

“®-(+)-1-Phenylethylamine” is toxic in contact with skin and harmful if swallowed. It can cause severe skin burns and eye damage . It is also a combustible liquid .

properties

IUPAC Name

2-[[(1R)-1-phenylethyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9(11-7-8-12)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIWMXAAPLZOBY-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80548-31-8
Record name 2-{[(1R)-1-phenylethyl]amino}ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of acetophenone (2.00 g, 16.6 mmol, Eq: 1.00), 2-aminoethanol (3.05 g, 49.9 mmol, Eq: 3.00) and titanium(IV) isopropoxide (6.15 g, 6.41 ml, 21.6 mmol, Eq: 1.3) in absolute methanol (25 ml) was stirred under nitrogen at room temperature for 48 hrs. Sodium borohydride (630 mg, 16.6 mmol, Eq: 1.00) was then added at 0° C. and the resulting mixture was stirred for an additional 2 hr. The reaction was then quenched by adding water (1 ml). Stirring was continued at room temperature for 20 min., then the reaction mixture was acidified with 1N HCl. After filtration over a pad of Celite, washing with ethyl acetate, any drying over magnesium sulfate, the mixture was concentrated to obtain 2-(1-phenylethylamino)ethanol (oil, 2.71 g, 16.4 mmol, 98.5% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
6.41 mL
Type
catalyst
Reaction Step One
Quantity
630 mg
Type
reactant
Reaction Step Two

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